(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid

Catalog No.
S12579039
CAS No.
90772-66-0
M.F
C10H9BrO3
M. Wt
257.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid

CAS Number

90772-66-0

Product Name

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid

IUPAC Name

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

InChI

InChI=1S/C10H9BrO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6-

InChI Key

SCORPPWNYVTKPE-TWGQIWQCSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)Br

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\Br

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound notable for its structural features, including a bromo substituent and a methoxyphenyl group attached to a prop-2-enoic acid backbone. This compound is classified under the category of α,β-unsaturated carboxylic acids, which are recognized for their diverse chemical reactivity and biological activities. The presence of the bromine atom enhances its electrophilic nature, making it a potential candidate for various

  • Nucleophilic Addition: The electrophilic double bond in the prop-2-enoic acid moiety can react with nucleophiles, leading to the formation of adducts.
  • Substitution Reactions: The bromine atom can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by a nucleophile.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Reduction: The double bond may be reduced to yield saturated derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid exhibits notable biological activities, particularly in pharmacology and medicinal chemistry. Compounds with similar structures have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. For example, derivatives of α,β-unsaturated carboxylic acids are known to inhibit various enzymes and pathways involved in disease processes, including cancer cell proliferation and inflammatory responses.

The synthesis of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods:

  • Bromination of 3-(4-methoxyphenyl)prop-2-enoic Acid: This method involves treating 3-(4-methoxyphenyl)prop-2-enoic acid with bromine or a brominating agent in an appropriate solvent.
  • Knoevenagel Condensation: Starting materials like 4-methoxybenzaldehyde and malonic acid can undergo Knoevenagel condensation in the presence of a base to yield the desired product followed by bromination.
  • Direct Alkylation: Using suitable alkyl halides in the presence of bases could also yield this compound after appropriate reaction conditions.

These methods allow for the efficient synthesis of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid with varying yields depending on the specific conditions used.

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid has potential applications in several fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development due to their biological activities.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Compounds with similar structures are explored for use in developing polymers and other materials due to their reactive sites.

Studies involving (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid often focus on its interactions at the molecular level:

  • Protein Binding: Research may explore how this compound interacts with specific proteins or enzymes that are implicated in disease pathways.
  • Molecular Docking Studies: Computational studies can predict how this compound binds to target sites, which is crucial for drug design.

Such studies provide insights into its mechanism of action and help identify potential therapeutic uses.

Several compounds share structural similarities with (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
3-(4-Methoxyphenyl)prop-2-enoic AcidLacks bromine; methoxy group presentAnti-inflammatory properties
3-Bromoacrylic AcidContains bromine; no methoxy groupAntimicrobial activity
4-Methoxycinnamic AcidMethoxy group; no bromineAntioxidant effects

Uniqueness

The unique combination of a bromo substituent and a methoxyphenyl group in (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid enhances its reactivity compared to similar compounds. This feature may contribute to its distinct biological activities and applications in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.97351 g/mol

Monoisotopic Mass

255.97351 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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